Tert-butyl 3-(3-bromo-2-oxopropyl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(3-bromo-2-oxopropyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-6-8(7-13)4-9(14)5-12/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVIDRZTLZRLFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-bromo-2-oxopropyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with a brominating agent. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-bromo-2-oxopropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Reducing agents like LiAlH4 in dry ether or NaBH4 in methanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of azetidine derivatives with various substituents.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(3-bromo-2-oxopropyl)azetidine-1-carboxylate is of interest in the development of new pharmaceuticals. Its structure allows for potential modifications that can lead to derivatives with enhanced biological activity.
Case Study: Anticancer Activity
Research has indicated that derivatives of azetidine-based compounds exhibit anticancer properties. For instance, a study demonstrated that modifications to the azetidine ring can enhance the inhibition of cancer cell proliferation. The presence of the bromo substituent may increase the compound's reactivity, allowing for further functionalization and potential increase in biological efficacy .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block.
Synthetic Pathways
This compound can be synthesized through several methods, including:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced with various nucleophiles, leading to a variety of derivatives suitable for further reactions.
- Condensation Reactions : It can react with amines or alcohols to form more complex structures, which are useful in drug development.
Material Science
The compound's unique properties also lend themselves to applications in material science, particularly in the development of polymers and coatings.
Application in Polymers
Research has shown that incorporating azetidine derivatives into polymer matrices can enhance mechanical properties. For example, azetidine-based monomers have been used to create thermosetting resins with improved thermal stability and mechanical strength .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-bromo-2-oxopropyl)azetidine-1-carboxylate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The carbonyl group can undergo reduction or oxidation, altering the compound’s reactivity and biological activity. These transformations enable the compound to modulate biological pathways and exhibit pharmacological effects .
Comparison with Similar Compounds
Below is a comparative analysis of structurally related azetidine derivatives, focusing on substituents, synthetic routes, and applications.
Structural Features and Reactivity
Key Observations :
- The target compound ’s bromo-ketone substituent distinguishes it from analogs with oximes (41), esters (1d), or nitriles (1i). Its bromine atom enhances electrophilicity, enabling cross-couplings (e.g., Suzuki), while the ketone allows for reductions or condensations.
- Compounds like 1d and 1i exploit α,β-unsaturated systems for cycloadditions or nitrile-mediated transformations, highlighting divergent reactivity compared to the target’s bromo-ketone motif .
- The benzyl-ester derivative (from ) emphasizes steric and electronic modulation via aromatic groups, contrasting with the aliphatic bromo-ketone in the target compound.
Critical Differences :
- The target’s bromo-ketone substituent may require specialized brominating agents (e.g., NBS or HBr), whereas ester/amide derivatives (e.g., 1h) rely on coupling reagents like DCC.
- α,β-Unsaturated systems (1d) likely involve Wittig or Horner-Wadsworth-Emmons reactions, absent in the target’s synthesis.
Biological Activity
Tert-butyl 3-(3-bromo-2-oxopropyl)azetidine-1-carboxylate (CAS No. 2131759-62-9) is a synthetic organic compound belonging to the azetidine family, characterized by its unique structural features, including a bromine atom and a carbonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The molecular formula of this compound is C11H18BrNO3, with a molecular weight of approximately 292.17 g/mol. The compound exhibits various chemical properties that facilitate its reactivity in biological systems.
The biological activity of this compound can be attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom. This allows it to interact with various molecular targets, potentially modulating biological pathways. The carbonyl group also plays a significant role in its reactivity, allowing for reduction or oxidation reactions that can alter its pharmacological profile.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may serve as an intermediate in the synthesis of bioactive molecules with anticancer properties. Its structural similarity to other known anticancer agents positions it as a candidate for further investigation in cancer therapy .
- Antimicrobial Properties : The azetidine ring structure is often associated with antimicrobial activity. Compounds containing azetidine derivatives have shown promise against various bacterial strains, indicating potential applications in treating infections .
- Enzyme Inhibition : The compound's ability to participate in chemical transformations may allow it to inhibit specific enzymes involved in metabolic pathways, making it a target for drug development aimed at metabolic disorders .
Comparative Analysis
To better understand the significance of this compound within its class, a comparison with similar compounds is beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl 3-bromoazetidine-1-carboxylate | Brominated azetidine derivative | Anticancer, Antimicrobial |
| Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate | Similar core structure with different substituents | Antimicrobial |
| Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate | Variation with bromomethyl substituent | Potential enzyme inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
